molecular formula C18H18ClFN2O4S B4998485 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3-fluorophenyl)acetamide

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3-fluorophenyl)acetamide

Cat. No.: B4998485
M. Wt: 412.9 g/mol
InChI Key: OEMFLLJCBYVMJG-UHFFFAOYSA-N
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Description

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3-fluorophenyl)acetamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:

    Formation of the pyrrolidine sulfonyl chloride intermediate: This step involves the reaction of pyrrolidine with chlorosulfonic acid under controlled conditions to form the sulfonyl chloride intermediate.

    Synthesis of the phenoxyacetamide intermediate: This step involves the reaction of 2-chlorophenol with chloroacetyl chloride in the presence of a base to form the phenoxyacetamide intermediate.

    Coupling reaction: The final step involves the coupling of the pyrrolidine sulfonyl chloride intermediate with the phenoxyacetamide intermediate in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions at the pyrrolidine ring or the phenyl ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may target the sulfonyl group or the carbonyl group, resulting in the formation of reduced products.

    Substitution: The compound may undergo nucleophilic substitution reactions at the chloro or fluoro positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrrolidine ring may lead to the formation of N-oxide derivatives, while nucleophilic substitution at the chloro position may result in the formation of various substituted phenoxyacetamides.

Scientific Research Applications

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3-fluorophenyl)acetamide may have several scientific research applications, including:

    Medicinal Chemistry: The compound may be studied for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.

    Pharmaceuticals: The compound may be used as an intermediate in the synthesis of pharmaceutical agents or as a reference standard in analytical studies.

    Materials Science: The compound may be investigated for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their activity and affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3-fluorophenyl)acetamide may include other sulfonylphenoxyacetamides or fluorophenylacetamides with different substituents. Examples of similar compounds may include:

  • 2-(2-chloro-4-morpholin-1-ylsulfonylphenoxy)-N-(3-fluorophenyl)acetamide
  • 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of this compound may lie in its specific combination of functional groups, which may confer unique chemical properties and biological activities. For example, the presence of both the sulfonyl and fluorophenyl groups may enhance its stability and binding affinity to molecular targets.

Properties

IUPAC Name

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c19-16-11-15(27(24,25)22-8-1-2-9-22)6-7-17(16)26-12-18(23)21-14-5-3-4-13(20)10-14/h3-7,10-11H,1-2,8-9,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMFLLJCBYVMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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